molecular formula C19H14N2O3S B2746765 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 888409-64-1

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2746765
CAS No.: 888409-64-1
M. Wt: 350.39
InChI Key: SUGYBOICQSSNKE-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structural features of this compound, including the benzothiazole and chromene moieties, contribute to its diverse chemical reactivity and biological activities.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-10-7-8-16-17(11(10)2)20-19(25-16)21-18(23)15-9-13(22)12-5-3-4-6-14(12)24-15/h3-9H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGYBOICQSSNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:

  • Formation of Benzothiazole Intermediate: : The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 4,5-dimethyl-2-aminobenzenethiol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

  • Chromene Synthesis: : The chromene moiety is synthesized separately through a condensation reaction involving salicylaldehyde and an appropriate β-ketoester in the presence of a base, such as sodium ethoxide.

  • Coupling Reaction: : The final step involves the coupling of the benzothiazole intermediate with the chromene derivative. This is typically carried out using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds, including N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression, which are critical pathways in cancer therapy .

1.2 Antioxidant Properties

The antioxidant capacity of chromene derivatives has been widely studied. The presence of the thiazole moiety enhances the electron-donating ability of the compound, contributing to its effectiveness in neutralizing free radicals. This property is crucial for preventing oxidative stress-related cellular damage, making it a candidate for further development in neuroprotective therapies and age-related diseases .

Synthesis and Structural Insights

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the thiazole ring is achieved through condensation reactions followed by cyclization processes that yield the desired chromene structure .

Table 1: Summary of Synthetic Methods for Chromene Derivatives

MethodologyKey StepsYield (%)
Knoevenagel CondensationReaction with aldehydes and amines75-90
Microwave-Assisted SynthesisRapid heating to enhance reaction rates80-95
Solvent-Free ConditionsGreen chemistry approach70-85

3.1 In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits potent activity against various microbial strains. These findings suggest its potential as a lead compound in developing new antimicrobial agents .

3.2 Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Case Study 1: A study examined its effects on A-549 cells and reported a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.
  • Case Study 2: In another study focusing on antioxidant activity, the compound was tested against DPPH radicals and showed a scavenging activity comparable to standard antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chromene moiety may contribute to the compound’s ability to intercalate with DNA or interact with proteins, thereby influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
  • N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide

Uniqueness

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both benzothiazole and chromene moieties in its structure This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to similar compounds that contain only one of these moieties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Synthesis

The compound features a chromene core substituted with a benzo[d]thiazole moiety. The synthesis typically involves multi-step reactions including condensation and cyclization techniques. The structure can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Antioxidant Activity

Preliminary studies have indicated that this compound exhibits significant anti-lipid peroxidation activity . This property suggests its potential as a protective agent against oxidative stress-related damage in cells. The compound demonstrated an IC50 value of approximately 55 µM in inhibiting lipid peroxidation, indicating moderate antioxidant activity compared to standard antioxidants like vitamin E .

Enzyme Inhibition

The compound has shown promising results in inhibiting soybean lipoxygenase, an enzyme involved in the inflammatory response. The IC50 for this inhibition was reported at 27 µM, highlighting its potential as an anti-inflammatory agent . Such enzyme inhibition is crucial for developing therapeutic agents targeting inflammatory diseases.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of the compound against various bacterial strains. Notably, it exhibited significant activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL. These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Study on Trypanosomiasis

A study evaluated the effects of similar thiazole-based compounds on Trypanosoma parasites, revealing that compounds structurally related to this compound increased reactive oxygen species (ROS) levels significantly, leading to cell death in parasites. This mechanism suggests potential applications in treating parasitic infections .

Cytotoxicity Assessment

The cytotoxic effects of the compound were assessed using the MTT assay on various cancer cell lines. Results indicated that at concentrations of 50 µM, the compound reduced cell viability by over 70% in certain cancer types, suggesting its potential as an anticancer agent .

Research Findings Summary Table

Biological Activity IC50/MIC Remarks
Anti-lipid peroxidation55 µMModerate antioxidant activity
Soybean lipoxygenase inhibition27 µMPotential anti-inflammatory agent
Antimicrobial (Gram-positive)32 - 64 µg/mLSignificant antimicrobial activity
Cytotoxicity (cancer cells)50 µMHigh reduction in cell viability

Q & A

Basic Questions

Q. What are the key synthetic strategies for N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide?

  • The synthesis typically involves coupling the chromene-2-carboxylic acid moiety with the 4,5-dimethylbenzo[d]thiazol-2-amine group. A common approach uses carbodiimide reagents like EDCI/HOBt for amide bond formation under inert conditions (e.g., nitrogen atmosphere) . Purification via column chromatography (e.g., n-hexane/ethyl acetate gradients) or preparative TLC is recommended to achieve >95% purity . Yields for analogous compounds range from 57% to 75% under optimized conditions .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

  • 1H/13C NMR : To verify substitution patterns on the thiazole and chromene rings (e.g., dimethyl groups at 4,5-positions) .
  • Mass Spectrometry (HRMS/ESI-MS) : For molecular ion confirmation (e.g., m/z ~393.1 for the parent compound) .
  • HPLC : To assess purity (>98% for research-grade material) .
  • IR Spectroscopy : To confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functionalities .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for amide coupling, with reaction times of 12–24 hours at room temperature or reflux (60–80°C) . Acidic conditions (e.g., glacial acetic acid) may be used for cyclization steps involving thiazole ring formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • X-ray crystallography : Use SHELXL for single-crystal refinement to unambiguously confirm stereochemistry and bond angles .
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals in crowded regions (e.g., aromatic protons on the chromene ring) .
  • Isotopic labeling : For tracking unexpected byproducts (e.g., sulfoxide formation during oxidation steps) .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30–50 minutes for thiazole-amide coupling) .
  • Lawesson’s reagent : Enhances thioamide formation efficiency (yields ~70–80% for analogous thiazoles) .
  • In-situ monitoring : Use TLC or inline IR to track intermediate formation and minimize side reactions .

Q. How can structure-activity relationship (SAR) studies be designed for analogues of this compound?

  • Substituent variation : Modify the chromene ring’s 4-oxo group (e.g., replace with sulfone or thiocarbonyl) or the thiazole’s dimethyl groups (e.g., fluorinated or cycloalkyl derivatives) .
  • Biological assays : Test analogues against target enzymes (e.g., kinases, antimicrobial targets) using in vitro inhibition assays .
  • Computational modeling : Dock analogues into protein active sites (e.g., COX-2, EGFR) to predict binding affinity .

Q. How should researchers address low solubility in biological assays?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl or morpholine derivatives) to enhance aqueous solubility .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to improve bioavailability .

Methodological Considerations

  • Contradictory Data Analysis : If NMR signals conflict with expected structures (e.g., unexpected splitting in aromatic regions), cross-validate with NOESY (to assess spatial proximity) or repeating syntheses with deuterated reagents .
  • Scale-up Challenges : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) during process optimization .

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